molecular formula C7H4BrFN2 B2746204 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile CAS No. 2551114-79-3

6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile

Cat. No.: B2746204
CAS No.: 2551114-79-3
M. Wt: 215.025
InChI Key: XVKPHTBUQMRQGO-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C7H4BrFN2 It is characterized by the presence of bromine, fluorine, and a nitrile group attached to a pyridine ring

Scientific Research Applications

6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Agricultural Chemistry: It is explored for the development of agrochemicals, including herbicides and pesticides.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridines and their derivatives, which have similar structures to “6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile”, are expected to find many novel applications in the future . More than 50% of the pesticides launched in the last two decades have been fluorinated, and around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoro-5-methylpyridine-2-carbonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often involve:

    Solvent: Dichloromethane or acetonitrile

    Temperature: Room temperature to reflux

    Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF)

Major Products Formed

    Nucleophilic Substitution: 6-Amino-3-fluoro-5-methylpyridine-2-carbonitrile

    Oxidation: 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid

    Reduction: 6-Bromo-3-fluoro-5-methylpyridine-2-amine

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-fluoro-2-methylpyridine
  • 5-Bromo-2-fluoro-3-methylpyridine
  • 2-Bromo-5-fluoro-6-methylpyridine

Uniqueness

6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its reactivity and binding properties. The presence of both bromine and fluorine atoms, along with the nitrile group, provides a distinct electronic environment that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

6-bromo-3-fluoro-5-methylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKPHTBUQMRQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551114-79-3
Record name 6-bromo-3-fluoro-5-methylpyridine-2-carbonitrile
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